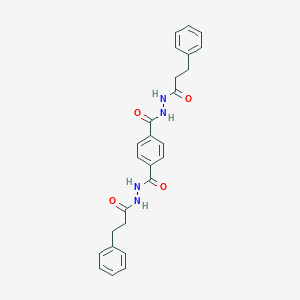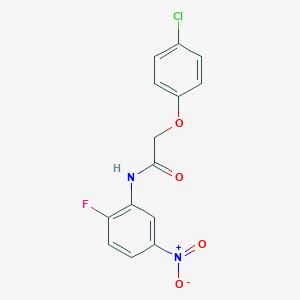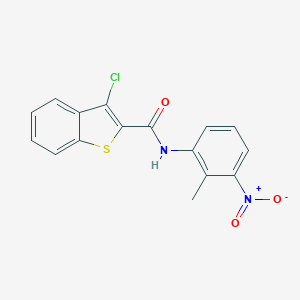![molecular formula C17H17FN4O2S B323254 4-{2-[(4-fluoroanilino)carbothioyl]hydrazino}-4-oxo-N-phenylbutanamide](/img/structure/B323254.png)
4-{2-[(4-fluoroanilino)carbothioyl]hydrazino}-4-oxo-N-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[(4-fluoroanilino)carbothioyl]hydrazino}-4-oxo-N-phenylbutanamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of fluorophenyl, carbonothioyl, hydrazino, and phenylbutanamide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-fluoroanilino)carbothioyl]hydrazino}-4-oxo-N-phenylbutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-fluoroaniline: This involves the nitration of fluorobenzene followed by reduction to obtain 4-fluoroaniline.
Formation of carbonothioyl intermediate: 4-fluoroaniline reacts with carbon disulfide and an appropriate base to form the carbonothioyl intermediate.
Hydrazino group introduction: The carbonothioyl intermediate is then treated with hydrazine hydrate to introduce the hydrazino group.
Coupling with phenylbutanamide: Finally, the hydrazino intermediate is coupled with phenylbutanamide under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization and chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-{2-[(4-fluoroanilino)carbothioyl]hydrazino}-4-oxo-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted products with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
4-{2-[(4-fluoroanilino)carbothioyl]hydrazino}-4-oxo-N-phenylbutanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-{2-[(4-fluoroanilino)carbothioyl]hydrazino}-4-oxo-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with receptors: Modulating receptor-mediated signaling pathways.
Altering cellular processes: Affecting cellular functions such as proliferation, apoptosis, and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-{[(4-chlorophenyl)amino]carbonothioyl}hydrazino)-4-oxo-N-phenylbutanamide
- 4-(2-{[(4-bromophenyl)amino]carbonothioyl}hydrazino)-4-oxo-N-phenylbutanamide
- 4-(2-{[(4-methylphenyl)amino]carbonothioyl}hydrazino)-4-oxo-N-phenylbutanamide
Uniqueness
4-{2-[(4-fluoroanilino)carbothioyl]hydrazino}-4-oxo-N-phenylbutanamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its analogs with different substituents.
Propiedades
Fórmula molecular |
C17H17FN4O2S |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
4-[2-[(4-fluorophenyl)carbamothioyl]hydrazinyl]-4-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C17H17FN4O2S/c18-12-6-8-14(9-7-12)20-17(25)22-21-16(24)11-10-15(23)19-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,23)(H,21,24)(H2,20,22,25) |
Clave InChI |
CQAUCAOPWOMLOY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=S)NC2=CC=C(C=C2)F |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=S)NC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'1,N'6-bis[(4-chlorophenoxy)acetyl]hexanedihydrazide](/img/structure/B323172.png)
![N'1,N'6-bis[(4-methoxyphenyl)acetyl]hexanedihydrazide](/img/structure/B323173.png)
![N'1,N'6-bis[(2-naphthyloxy)acetyl]hexanedihydrazide](/img/structure/B323174.png)
![N'1,N'4-bis[(4-chlorophenoxy)acetyl]terephthalohydrazide](/img/structure/B323175.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-3-nitrobenzamide](/img/structure/B323178.png)
![N-(4-chlorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B323179.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-nitrobenzamide](/img/structure/B323182.png)


![(6E)-2,4-dichloro-6-[[2-(cyclohexen-1-yl)ethylamino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B323191.png)
![(6E)-4-bromo-6-[[2-(cyclohexen-1-yl)ethylamino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B323192.png)
![(6E)-6-[[2-(cyclohexen-1-yl)ethylamino]methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B323193.png)
